molecular formula C8H6N2O3S B13063370 5-(4-Methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(4-Methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13063370
M. Wt: 210.21 g/mol
InChI Key: TXMBMPWJULAJQA-UHFFFAOYSA-N
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Description

5-(4-Methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with a methyl group and an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both thiophene and oxadiazole rings in its structure imparts unique chemical and physical properties, making it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the formation of the oxadiazole ring followed by the introduction of the thiophene moiety. One common method is the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under acidic or basic conditions. The reaction conditions often include the use of dehydrating agents like phosphorus oxychloride or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines .

Scientific Research Applications

5-(4-Methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity. These interactions can lead to the inhibition of certain enzymes or the activation of specific signaling pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(4-Methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid lies in the combination of the thiophene and oxadiazole rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H6N2O3S

Molecular Weight

210.21 g/mol

IUPAC Name

5-(4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H6N2O3S/c1-4-2-5(14-3-4)7-9-6(8(11)12)10-13-7/h2-3H,1H3,(H,11,12)

InChI Key

TXMBMPWJULAJQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1)C2=NC(=NO2)C(=O)O

Origin of Product

United States

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